molecular formula C34H64N6O13S B606121 alpha-Biotin-omega-azido 23(ethylene glycol) CAS No. 956494-20-5

alpha-Biotin-omega-azido 23(ethylene glycol)

Cat. No. B606121
CAS RN: 956494-20-5
M. Wt: 796.98
InChI Key: WETRQYMCASPBIY-PHDGFQFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Biotin-omega-azido 23(ethylene glycol), also known as Biotin-PEG(23)-N3, is a chemical compound with the formula C58H112N6O25S . It has a molecular weight of 1325.6 g/mol .

Scientific Research Applications

Protein Labeling and Crosslinking

Biotin-PEG11-CH2CH2N3 is used as a biotinylation reagent in protein labeling and crosslinking . It contains a long 11-unit polyethylene glycol (PEG) spacer arm and a terminal primary amine group for conjugation and protein labeling with EDC or other crosslinkers . The PEG group enhances the water solubility of biotinylated molecules .

Avidin Binding

The compound has been used in studies to enhance avidin binding to lipid bilayers . The PEG11-biotin linkers have faster kinetics for their association to avidin due to higher availability of the biotin .

Microbial Production of Biotin

Biotin-PEG11-CH2CH2N3 could potentially be used in the microbial production of biotin . Synthetic biology allows for the creation of microbial cell factories producing bio-based products, offering a cost-effective alternative to chemical synthesis for biotin production .

Metabolic Engineering

The compound can be used in metabolic engineering methods to enhance biotin production . This involves strategies such as chemical mutagenesis and advanced metabolic engineering .

Biochemical Research

Biotin-PEG11-CH2CH2N3 can be used in biochemical research due to its role as a coenzyme in carboxylation reactions . It participates in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism .

Nutritional Supplement

Biotin, a component of Biotin-PEG11-CH2CH2N3, is a vital nutrient crucial for the natural growth, development, and overall well-being of both humans and animals . Therefore, the compound could potentially be used in the development of nutritional supplements .

Safety and Hazards

While the specific safety and hazard information for alpha-Biotin-omega-azido 23(ethylene glycol) is not available in the web search results, it’s always important to handle chemical substances with care and follow safety guidelines .

Mechanism of Action

Target of Action

Biotin-PEG11-CH2CH2N3, also known as alpha-Biotin-omega-azido 23(ethylene glycol), is primarily used for the biotinylation of proteins . The compound’s primary targets are proteins, particularly those with primary amine groups . These proteins play a crucial role in various biological processes, including cellular signaling, immune responses, and metabolic reactions.

Mode of Action

The compound interacts with its protein targets through a process called biotinylation . This involves the formation of an amide bond between the primary amine group of the protein and the carboxyl group of the compound . The process is facilitated by a water-soluble carbodiimide crosslinker, EDC . This interaction results in the labeling of the protein with biotin, which can then be detected or isolated using avidin or streptavidin probes and resins .

Biochemical Pathways

The biotinylation of proteins affects various biochemical pathways. Biotin is an essential coenzyme for carboxylases involved in the transfer of one-carbon units to targeted substrates . These processes are critical for several metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and the catabolism of branched-chain amino acids .

Pharmacokinetics

Studies on biotin, a component of the compound, suggest that it is rapidly cleared from the circulation, mainly through urine . The half-life of biotin ranges from 1.8 to 18.8 hours following a single oral dose

Result of Action

The primary result of the action of Biotin-PEG11-CH2CH2N3 is the biotinylation of proteins . This allows for targeted labeling with biotin, facilitating the detection and isolation of specific proteins . The compound’s action can also result in the formation of new protein complexes, contributing to the understanding of protein function and interaction .

Action Environment

The action of Biotin-PEG11-CH2CH2N3 can be influenced by various environmental factors. For instance, the compound’s water solubility, conferred by its polyethylene glycol (PEG) spacer arm, can affect its distribution and interaction with proteins . Additionally, the pH and temperature of the environment can impact the efficiency of the biotinylation process . Understanding these factors is crucial for optimizing the use of Biotin-PEG11-CH2CH2N3 in research and potential therapeutic applications.

properties

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H64N6O13S/c35-40-37-6-8-44-10-12-46-14-16-48-18-20-50-22-24-52-26-28-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-36-32(41)4-2-1-3-31-33-30(29-54-31)38-34(42)39-33/h30-31,33H,1-29H2,(H,36,41)(H2,38,39,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETRQYMCASPBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H64N6O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

797.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Biotin-omega-azido 23(ethylene glycol)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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